|

REACTION_CXSMILES

|

O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC[C:17](=O)[NH2:18].C[C@H]1[C@](O)(C(CO)=O)[C@:40]2(C)[C@H:26]([C@H:27]3[C@:37](F)([C@@H](O)C2)[C@:36]2(C)[C:30](=CC(C=C2)=O)[CH2:29][CH2:28]3)[CH2:25]1.C[CH:52]([CH2:54][N:55]1[C:64](=[O:65])[N:63]([CH3:66])[C:61](=O)C2N=CNC1=2)[CH3:53]>>[CH3:2][N:18]([C:30]1[CH:36]=[CH:37][C:27]([C:26]2[CH:40]=[CH:53][CH:52]=[C:54]([NH:55][C:64]([N:63]([CH3:61])[CH3:66])=[O:65])[CH:25]=2)=[CH:28][CH:29]=1)[CH3:17]

|

|

Name

|

CL-173

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

were seeded in 12 well plates and two days

|

|

Duration

|

2 d

|

|

Type

|

CUSTOM

|

|

Details

|

After 3 and 5 days, medium

|

|

Duration

|

5 d

|

|

Type

|

ADDITION

|

|

Details

|

containing 10 μg/ml and 0.5 μg/ml insulin

|

|

Type

|

WAIT

|

|

Details

|

On day 7 of differentiation the cells were incubated ON in the absence of insulin

|

|

Type

|

WAIT

|

|

Details

|

Cells were used at day

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

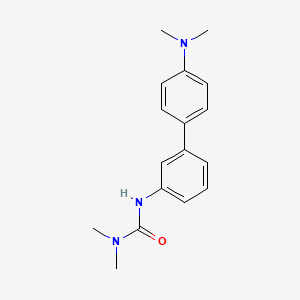

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |